3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Description
3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by a naphthalen-1-yl group at position 1 and a 4-methoxyphenylamino substituent at position 2. This structural framework is associated with diverse biological activities, including receptor binding and enzyme inhibition, depending on substituent modifications .
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-16-11-9-15(10-12-16)22-18-13-20(24)23(21(18)25)19-8-4-6-14-5-2-3-7-17(14)19/h2-12,18,22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBDHKJQIWFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of a suitable precursor, such as a diacid or diamide, under acidic or basic conditions.
Introduction of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where a naphthalene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the 4-Methoxyphenylamino Group: This step typically involves the nucleophilic substitution of an appropriate leaving group with 4-methoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Research Findings and Implications
- Substituent Effects : Bulky groups (e.g., naphthalene) may enhance target selectivity but reduce solubility, whereas smaller groups (e.g., cyclopropylmethyl) improve pharmacokinetics .
- Biological Targets: Indole-containing analogs prioritize serotonin pathways, while methoxyphenylamino derivatives may explore alternative receptor systems .
Biological Activity
3-[(4-Methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antioxidant and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent research findings, data tables, and case studies.
Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit considerable antioxidant properties. One study compared the antioxidant activity of synthesized derivatives using the DPPH radical scavenging method:
| Compound Name | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 25 | 1.4 times higher |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 30 | 1.35 times higher |
These results indicate that certain derivatives possess antioxidant activities superior to that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results are summarized below:
| Cell Line | IC50 (µM) | Relative Efficacy |
|---|---|---|
| U-87 | 15 | More cytotoxic than MDA-MB-231 |
| MDA-MB-231 | 25 | Less cytotoxic than U-87 |
The findings suggest that the compound exhibits selective cytotoxicity towards glioblastoma cells compared to breast cancer cells, indicating its potential as a therapeutic agent in oncology .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells via oxidative stress pathways. The presence of the methoxy and naphthyl groups enhances its interaction with cellular targets, potentially leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Studies
Case Study 1: Antioxidant Efficacy
In a comparative study involving multiple derivatives, it was found that those containing the naphthalene moiety had significantly higher antioxidant activity than their counterparts lacking this structure. This suggests that structural modifications can enhance the biological efficacy of such compounds.
Case Study 2: Cancer Cell Line Sensitivity
A detailed examination revealed that the U-87 cell line showed greater sensitivity to treatment with the compound compared to MDA-MB-231. This differential response highlights the importance of understanding the specific mechanisms underlying the anticancer effects of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
